2-(1-(tert-Butoxycarbonyl)piperidin-3-yl)-2-(methylthio)acetic acid
Description
This compound features a piperidine ring substituted at the 1-position with a tert-butoxycarbonyl (Boc) protecting group and at the 3-position with a methylthio (-SMe) and acetic acid (-CH2COOH) moiety. Its structural complexity makes it valuable in medicinal chemistry for drug design, particularly as a building block for protease inhibitors or kinase-targeting agents. The Boc group enhances stability during synthesis, while the methylthio group may influence electronic properties and binding interactions .
Properties
Molecular Formula |
C13H23NO4S |
|---|---|
Molecular Weight |
289.39 g/mol |
IUPAC Name |
2-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]-2-methylsulfanylacetic acid |
InChI |
InChI=1S/C13H23NO4S/c1-13(2,3)18-12(17)14-7-5-6-9(8-14)10(19-4)11(15)16/h9-10H,5-8H2,1-4H3,(H,15,16) |
InChI Key |
XJCVLEFLRKEFNL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)C(C(=O)O)SC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-(tert-Butoxycarbonyl)piperidin-3-yl)-2-(methylthio)acetic acid typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the tert-Butoxycarbonyl Group: The tert-butoxycarbonyl (Boc) group is introduced using Boc anhydride in the presence of a base such as triethylamine.
Attachment of the Methylthioacetic Acid Moiety: This step involves the reaction of the piperidine derivative with methylthioacetic acid or its derivatives under suitable conditions.
Industrial Production Methods
Industrial production methods for this compound would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring purity through purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(1-(tert-Butoxycarbonyl)piperidin-3-yl)-2-(methylthio)acetic acid can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the Boc moiety can be reduced under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or amines.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
2-(1-(tert-Butoxycarbonyl)piperidin-3-yl)-2-(methylthio)acetic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(1-(tert-Butoxycarbonyl)piperidin-3-yl)-2-(methylthio)acetic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding or chemical modification. The pathways involved would vary based on the specific biological context.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structural Variations
(a) Piperidine vs. Pyrrolidine Derivatives
- 2-(1-(tert-Butoxycarbonyl)pyrrolidin-3-yl)-2-(methylthio)acetic acid (CAS 1353980-03-6) replaces the 6-membered piperidine ring with a 5-membered pyrrolidine.
- Synthesis : Pyrrolidine derivatives often require shorter reaction times due to lower ring strain compared to piperidine analogs .
(b) Substituent Position and Fluorination
- 2-(1-(tert-Butoxycarbonyl)-3,3-difluoropiperidin-4-yl)acetic acid (CAS 1373503-54-8): Fluorination at the 3,3-positions increases electronegativity and metabolic stability.
- 2-[1-(tert-Butoxycarbonyl)-4-piperidyl]acetic acid (): Positional isomerism at the 4-piperidyl position may alter solubility and crystallinity compared to the 3-substituted target compound .
Functional Group Modifications
(a) Methylthio vs. Carboxylic Acid Derivatives
- (S)-2-(1-(tert-Butoxycarbonyl)piperidin-3-yl)acetic acid (CAS 941289-27-6): Lacks the methylthio group, resulting in a lower molecular weight (243.3 g/mol vs. ~293 g/mol for the target compound). The pKa of the carboxylic acid is 4.65, whereas the methylthio group in the target compound may slightly increase acidity due to electron-withdrawing effects .
(b) Boc-Protected vs. Fmoc-Protected Analogs
Table 1: Key Properties of Selected Compounds
Biological Activity
The compound 2-(1-(tert-Butoxycarbonyl)piperidin-3-yl)-2-(methylthio)acetic acid is a synthetic derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C12H21NO5S
- Molecular Weight : 259.37 g/mol
- CAS Number : 1354008-66-4
The compound features a piperidine ring substituted with a tert-butoxycarbonyl (Boc) group, which plays a crucial role in its biological activity by influencing the compound's pharmacokinetics and interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to modulate various biochemical pathways. The presence of the methylthio group is believed to enhance its interaction with target proteins, potentially leading to altered signaling pathways involved in cell proliferation and apoptosis.
Therapeutic Applications
Research indicates that this compound may have applications in several therapeutic areas:
- Antitumor Activity : Preliminary studies suggest that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For instance, compounds with similar structural motifs have demonstrated significant inhibitory effects on cell proliferation in models of leukemia and solid tumors.
- Antiviral Properties : Some studies have indicated potential antiviral activity against viruses such as Herpes simplex virus and Polio virus, although specific data on this compound remains limited.
Case Studies and Research Findings
-
Anticancer Activity :
- A study explored the cytotoxic effects of similar piperidine derivatives on human cancer cell lines. Results showed that modifications in the piperidine structure significantly influenced the IC50 values, indicating that the biological activity can be optimized through structural variations .
- Another investigation highlighted that compounds with a methylthio substitution exhibited enhanced apoptosis induction in cancer cells, suggesting that this modification may be critical for therapeutic efficacy .
-
Protein Interactions :
- Research on related compounds has shown that they can act as inhibitors of protein arginine methyltransferases (PRMTs), which are implicated in cancer progression. The binding affinity of these compounds was evaluated using surface plasmon resonance (SPR), revealing promising interactions that warrant further exploration .
Comparative Analysis
Q & A
Q. What advanced techniques enable real-time monitoring of reaction kinetics?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
